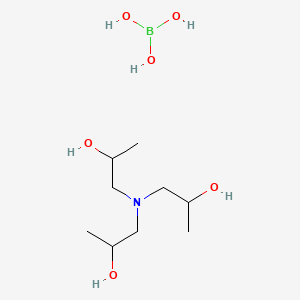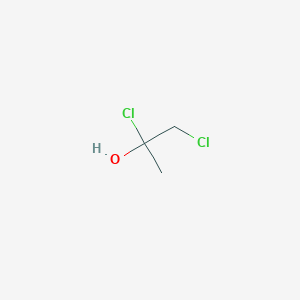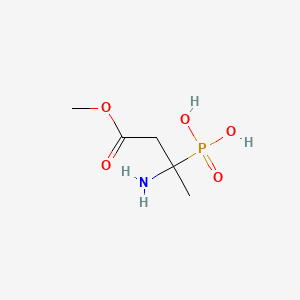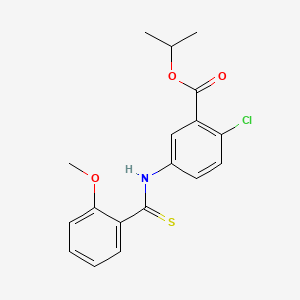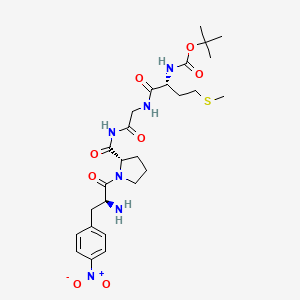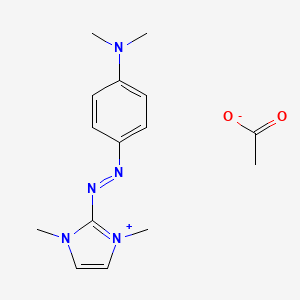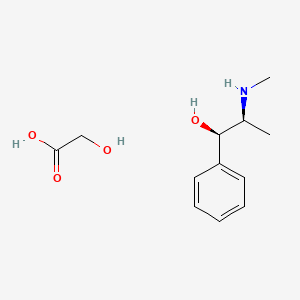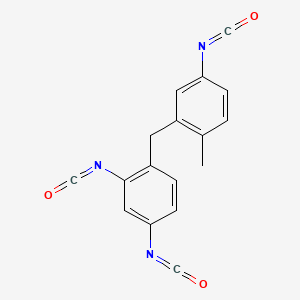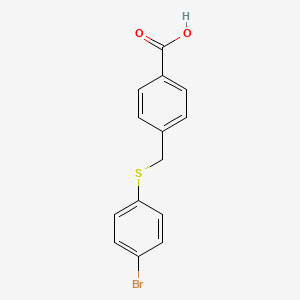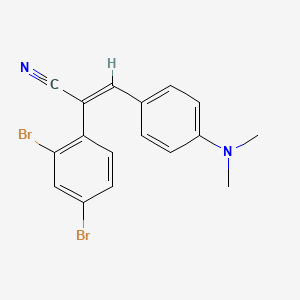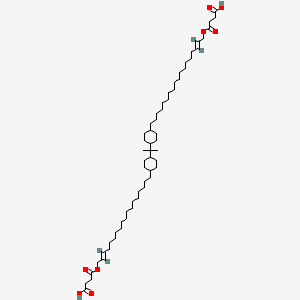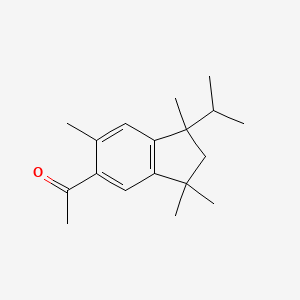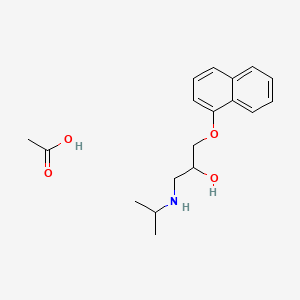
(2-Hydroxy-3-(naphthyloxy)propyl)isopropylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate is a chemical compound with the molecular formula C16H21NO2.C2H4O2 and a molecular weight of 319.4 g/mol. It is known for its unique structure, which includes a naphthyloxy group attached to a propyl chain with an isopropylammonium acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate typically involves the reaction of 2-hydroxy-3-(naphthyloxy)propylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with strict control over reaction conditions and purification steps to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The naphthyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylazanium
- ®-(+)-1-benzylamino-3-phenoxy-2-propanol
- (3R,4S)-1-benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone
Uniqueness
[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate is unique due to its specific structural features, such as the naphthyloxy group and the isopropylammonium acetate moiety. These features confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propiedades
Número CAS |
93982-03-7 |
|---|---|
Fórmula molecular |
C18H25NO4 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
acetic acid;1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H21NO2.C2H4O2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;1-2(3)4/h3-9,12,14,17-18H,10-11H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
AAQCIMVFPOGSJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


